molecular formula C8H9ClO2 B1581966 1-Chloro-2,3-dimethoxybenzene CAS No. 90282-99-8

1-Chloro-2,3-dimethoxybenzene

Cat. No. B1581966
CAS RN: 90282-99-8
M. Wt: 172.61 g/mol
InChI Key: JVCXXMPHTZGGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,3-dimethoxybenzene (1-Cl-2,3-DMB) is an organic compound that belongs to the family of aromatic compounds called phenylenes. It is a colorless, crystalline solid with a melting point of 117-118°C and a boiling point of 260-262°C. It is soluble in most organic solvents, such as benzene, toluene, and xylene, and is insoluble in water. 1-Cl-2,3-DMB has a wide range of applications in organic synthesis and is used in the production of various pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Gas-Phase Electron Diffraction and Quantum Chemical Calculations : The molecular structure and conformational properties of dimethoxybenzene derivatives, such as 1,3-dimethoxybenzene, have been explored using gas-phase electron diffraction and quantum chemical calculations. These studies help understand the geometrical parameters and stable conformers of such compounds, which are crucial in various chemical and pharmaceutical applications (Dorofeeva et al., 2010).

Synthesis Improvement

  • Enhancing Synthesis Techniques : Research has been conducted on improving the synthesis of dimethoxybenzene variants. For example, the synthesis of 1,2-dimethoxybenzene from chloromethane combined with pyrocatechol has been optimized in terms of factors like ratio, pressure, and catalyst use. Such research is pivotal for efficient and cost-effective production in industrial chemistry (Guo Jian-ping, 2005).

Bromination and Conversion

  • Regioselective Bromination : Studies on the regioselective bromination of dimethoxybenzene derivatives have been conducted, leading to the synthesis of novel bromination products and sulfur-functionalized quinones. This research is significant in the field of organic synthesis and the development of new chemical entities (Aitken et al., 2016).

Acetylation Processes

  • Acetylation with Acidic Zeolites : The acetylation of dimethoxybenzenes with acetic anhydride in the presence of acidic zeolites has been studied. This research offers insights into selective formation of dimethoxyacetophenones and contributes to the field of catalysis and material science (Moreau et al., 2000).

Energy Storage Applications

  • Use in Non-aqueous Redox Flow Batteries : Research into 1,4-dimethoxybenzene derivatives for use as catholytes in non-aqueous redox flow batteries has been conducted. These studies aim to improve the chemical stability of these materials, thereby enhancing the efficiency and durability of energy storage systems (Jingjing Zhang et al., 2017).

Complexation and Polymerization Studies

  • Synthesis and Complexation of Polymers : Research includes the synthesis of polymers and their complexation, as seen in the study of pillar[5]arene dimers and their interaction with n-octyltrimethyl ammonium hexafluorophosphate. Such studies are significant in polymer chemistry and material science (Binyuan Xia et al., 2011).

properties

IUPAC Name

1-chloro-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCXXMPHTZGGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238079
Record name 1-Chloro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-dimethoxybenzene

CAS RN

90282-99-8
Record name 1-Chloro-2,3-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,3-dimethoxybenzene
Reactant of Route 2
1-Chloro-2,3-dimethoxybenzene
Reactant of Route 3
1-Chloro-2,3-dimethoxybenzene
Reactant of Route 4
1-Chloro-2,3-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2,3-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2,3-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.